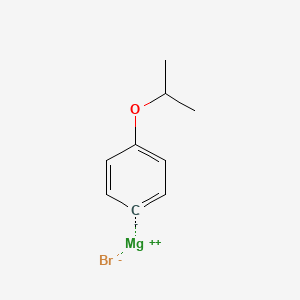

Magnesium;propan-2-yloxybenzene;bromide

Description

Significance of Grignard Reagents in Modern Organic Synthesis

Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. masterorganicchemistry.com Their paramount importance in organic synthesis stems from their ability to act as potent carbon-based nucleophiles, a property derived from the highly polarized carbon-magnesium bond. This inherent reactivity allows them to readily attack a wide array of electrophilic centers, most notably carbonyl carbons in aldehydes, ketones, and esters, to form new carbon-carbon single bonds. masterorganicchemistry.comlibretexts.org This fundamental transformation is a cornerstone of synthetic chemistry, providing a reliable method for assembling complex carbon skeletons from simpler precursors.

The versatility of Grignard reagents extends beyond simple additions to carbonyls. They participate in a diverse range of reactions, including nucleophilic substitution, conjugate addition, and metal-catalyzed cross-coupling reactions. masterorganicchemistry.com The latter, in particular, has revolutionized the synthesis of biaryls, styrenes, and other important structural motifs found in pharmaceuticals, agrochemicals, and materials science. The development of various named reactions, such as the Kumada, Negishi, and Suzuki-Miyaura couplings, often utilize Grignard reagents or their derivatives, underscoring their enduring legacy in the field. researchgate.netorgsyn.orgresearchgate.net

Specific Research Focus on Aryl Grignard Reagents with Ortho-Alkoxy Functionalities

Within the vast family of Grignard reagents, aryl Grignards possessing an alkoxy group at the ortho position exhibit unique reactivity profiles that have garnered significant research interest. The proximity of the alkoxy group's oxygen atom to the magnesium center allows for intramolecular coordination, forming a chelate-like structure. This chelation has profound implications for the reagent's reactivity and selectivity.

The ortho-alkoxy group can act as a directing group, influencing the regioselectivity of subsequent reactions. This effect is particularly pronounced in electrophilic aromatic substitution reactions, where the alkoxy group is a known ortho-, para- director. masterorganicchemistry.comleah4sci.com In the context of the Grignard reagent itself, this intramolecular coordination can modulate the nucleophilicity of the aryl carbon and influence the stereochemical outcome of reactions. Research has shown that such chelation can play a key role in directing the regioselectivity of ring-opening reactions of acetals and in controlling the stereochemistry of additions to chiral substrates.

Overview of Key Research Areas Pertaining to (2-Isopropoxyphenyl)magnesium Bromide

While extensive research has been conducted on aryl Grignard reagents with ortho-methoxy groups, specific studies focusing solely on (2-Isopropoxyphenyl)magnesium Bromide are less prevalent in the readily available literature. However, the principles governing the reactivity of ortho-alkoxyaryl Grignards are directly applicable. Key research areas involving this compound and its analogues can be broadly categorized into its synthesis, its role as a nucleophile in addition reactions, and its application as a coupling partner in transition metal-catalyzed cross-coupling reactions.

The synthesis of (2-Isopropoxyphenyl)magnesium Bromide typically follows the conventional Grignard formation pathway, involving the reaction of 2-isopropoxybromobenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.

As a nucleophile, (2-Isopropoxyphenyl)magnesium Bromide is expected to react with a variety of electrophiles. Its reactions with carbonyl compounds, for instance, would lead to the formation of ortho-isopropoxy-substituted secondary or tertiary alcohols. libretexts.org The steric bulk of the isopropoxy group, compared to a methoxy (B1213986) group, may influence the rate and stereoselectivity of these additions.

In the realm of cross-coupling reactions, (2-Isopropoxyphenyl)magnesium Bromide can serve as a potent nucleophilic partner. In Kumada-type couplings, it can be coupled with aryl or vinyl halides in the presence of a nickel or palladium catalyst to form biaryl or styrenyl compounds. researchgate.netresearchgate.net Similarly, it can be transmetalated to zinc to generate the corresponding organozinc reagent for use in Negishi couplings, which often exhibit greater functional group tolerance. orgsyn.orgrsc.org Furthermore, the reaction of (2-Isopropoxyphenyl)magnesium Bromide with borate (B1201080) esters would produce the corresponding boronic ester, a key intermediate for Suzuki-Miyaura cross-coupling reactions. miracosta.edu

The following sections will delve into the available research findings pertinent to these areas, drawing on data from analogous systems where specific data for the isopropoxy derivative is not explicitly available.

Interactive Data Table: Properties of Related Grignard Reagents

| Compound Name | Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | Archetypal aryl Grignard reagent. wikipedia.org |

| (2-Methoxyphenyl)magnesium Bromide | CH₃OC₆H₄MgBr | 211.34 | Features an ortho-alkoxy group capable of chelation. nih.gov |

| (2-Isopropoxyphenyl)magnesium Bromide | (CH₃)₂CHOC₆H₄MgBr | 239.39 | The subject of this article, with a bulkier ortho-alkoxy group. |

Interactive Data Table: Overview of Cross-Coupling Reactions

| Reaction Name | Typical Catalyst | Coupling Partners | Reference |

| Kumada Coupling | Ni or Pd | Grignard Reagent + Organic Halide | researchgate.netresearchgate.net |

| Negishi Coupling | Pd or Ni | Organozinc Reagent + Organic Halide | orgsyn.orgrsc.org |

| Suzuki-Miyaura Coupling | Pd | Organoboron Compound + Organic Halide | miracosta.edu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;propan-2-yloxybenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTFAPSLYZCTSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropoxyphenyl Magnesium Bromide

Conventional Preparation Routes for Aryl Grignard Reagents

The traditional approach to synthesizing aryl Grignard reagents, including (2-Isopropoxyphenyl)magnesium Bromide, involves the direct reaction of an aryl halide with magnesium metal in an ethereal solvent. This method, while well-established, requires careful control of reaction conditions to ensure successful formation and to minimize side reactions.

Reaction of 1-Bromo-2-isopropoxybenzene with Magnesium

The primary conventional method for the synthesis of (2-Isopropoxyphenyl)magnesium Bromide is the reaction between 1-Bromo-2-isopropoxybenzene and magnesium turnings. stackexchange.com The magnesium metal inserts into the carbon-bromine bond, forming the organomagnesium compound. wvu.edu This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. miracosta.edu

The general reaction is as follows:

1-Bromo-2-isopropoxybenzene + Mg -> (2-Isopropoxyphenyl)magnesium Bromide

Success of the reaction is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the shiny magnesium turnings and the formation of a cloudy or colored solution. youtube.com

Role of Solvents in Grignard Reagent Formation (e.g., THF, Et2O, 2-MeTHF)

The choice of solvent is critical in Grignard reagent formation as it solvates and stabilizes the organomagnesium species. Ethereal solvents are exclusively used due to their ability to coordinate with the magnesium center through their lone pair of electrons, forming a soluble complex. rsc.org

Tetrahydrofuran (B95107) (THF): A commonly used solvent that effectively solvates the Grignard reagent. Its higher boiling point compared to diethyl ether allows for reactions to be conducted at elevated temperatures if necessary.

Diethyl ether (Et2O): Another traditional solvent for Grignard synthesis. youtube.com It is more volatile than THF, which can be advantageous for product isolation but also presents a greater fire hazard.

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and Et2O, often derived from renewable resources. It generally offers similar or even superior performance in Grignard reactions, with the added benefits of a higher boiling point and lower water miscibility, which can simplify work-up procedures.

Below is a table comparing the key properties of these common solvents:

| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Water Solubility |

| Diethyl ether (Et2O) | 34.6 | 0.713 | 4.3 | Sparingly soluble |

| Tetrahydrofuran (THF) | 66 | 0.889 | 7.5 | Miscible |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.854 | 6.2 | Slightly soluble |

Initiation Strategies for Grignard Formation

One of the challenges in Grignard synthesis is the initiation of the reaction. Magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent it from reacting with the aryl halide. wvu.edu Several techniques are employed to overcome this induction period:

Mechanical Activation: Crushing the magnesium turnings in the reaction flask can expose a fresh, unoxidized surface. youtube.com

Chemical Activation: The addition of a small amount of an activating agent is a common practice. Iodine crystals are frequently used; their disappearance indicates the start of the reaction. wvu.edu 1,2-Dibromoethane is another effective initiator that reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, cleaning the magnesium surface. wvu.edu

Thermal Activation: Gentle heating of the reaction mixture can sometimes be sufficient to initiate the reaction. youtube.com

Entrainment: Adding a more reactive alkyl halide to the reaction mixture can help to initiate the formation of the less reactive aryl Grignard reagent.

Advanced and Green Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced and green approaches for the preparation of Grignard reagents, including mechanochemistry and solvent-minimizing techniques.

Mechanochemical Synthesis of Aryl Grignard Reagents

Mechanochemistry involves the use of mechanical force, such as ball milling, to induce chemical reactions. This technique can often be performed with minimal or no solvent, reducing waste and simplifying purification. The high-energy collisions inside the ball mill can activate the magnesium metal and facilitate its reaction with the aryl halide.

Research has shown that various aryl Grignard reagents can be successfully synthesized using mechanochemical methods. This approach is particularly advantageous for solid or poorly soluble aryl halides that are difficult to react under conventional solution-based conditions. The reaction is typically carried out in a stainless-steel milling jar with stainless-steel balls, and a small amount of an ethereal solvent may be added as a liquid-assisted grinding (LAG) agent to facilitate the reaction.

Solvent-Minimizing and Solvent-Free Methodologies

Efforts to reduce solvent usage in chemical processes have led to the development of solvent-minimizing and solvent-free methodologies for Grignard reagent synthesis. jocpr.com As mentioned, mechanochemical synthesis is a prime example of a solvent-free or nearly solvent-free technique. jocpr.com

The use of greener solvents like 2-MeTHF also contributes to a more environmentally friendly process. Its lower water miscibility compared to THF can significantly reduce the volume of solvent required for extraction during the work-up phase.

Below is a table summarizing the advantages of these advanced approaches:

| Synthetic Approach | Key Advantages |

| Mechanochemical Synthesis | - Reduced or no solvent usage- Can be faster than conventional methods- Effective for poorly soluble reactants |

| Use of Green Solvents (e.g., 2-MeTHF) | - Derived from renewable resources- Higher boiling point and lower volatility than Et2O- Lower water miscibility simplifies work-up |

Exploration of Bio-Derived Solvents (e.g., 2-Methyltetrahydrofuran)

The imperative to develop more sustainable and environmentally benign chemical processes has driven research into the use of bio-derived solvents as alternatives to traditional petroleum-based options. nih.govacsgcipr.org In the context of Grignard reagent synthesis, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a particularly promising green solvent. rsc.orgrsc.org Derived from renewable resources such as corncobs or bagasse, 2-MeTHF presents a favorable profile in terms of performance, safety, and environmental impact compared to conventional ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O). rsc.orgresearchgate.netd-nb.info

The formation and reactivity of Grignard reagents, including aryl magnesium bromides analogous to (2-isopropoxyphenyl)magnesium bromide, have been systematically evaluated in 2-MeTHF. rsc.orgacs.org Research indicates that 2-MeTHF is often an equal or superior solvent for these reactions. rsc.orgrsc.org Its physical and chemical properties contribute to its effectiveness. With a higher boiling point (82 °C) and a lower water miscibility than THF, 2-MeTHF allows for reactions at higher temperatures and simplifies aqueous work-up procedures, often eliminating the need for an additional extraction solvent. nih.govresearchgate.net The reduced miscibility with water facilitates cleaner phase separations and can help in azeotropically drying the product. acs.org

Solutions of organometallic reagents in 2-MeTHF have demonstrated greater stability and solubility compared to those in THF. nih.govresearchgate.net For instance, the solubility of anhydrous magnesium bromide is significantly higher in 2-MeTHF (>40 g/100 g) than in THF (7 g/100 g), enabling the preparation of more concentrated Grignard solutions. acs.org This characteristic is advantageous for process efficiency and intensification.

A key finding in the study of Grignard reactions in 2-MeTHF is its ability to suppress the formation of byproducts. In the synthesis of Grignard reagents from benzyl, aryl, and heteroaromatic halides, 2-MeTHF has been shown to minimize Wurtz coupling side reactions, leading to higher yields and purity of the desired organomagnesium compound. rsc.orgrsc.org This enhanced performance is attributed to the solvent's unique coordination properties and its influence on the reaction mechanism at the magnesium surface.

Comparative studies have benchmarked the performance of 2-MeTHF against other common solvents for the formation of aryl Grignard reagents and their subsequent reaction with electrophiles. The data consistently highlights the efficiency of 2-MeTHF.

Table 1: Solvent Effect on the Grignard Reaction of an Aryl Bromide with an Electrophile

| Entry | Solvent | Activator | Yield (%) |

|---|---|---|---|

| 1 | Et₂O | I₂ | 94 |

| 2 | THF | I₂ | 27 |

| 3 | 2-MeTHF | I₂ | 90 |

| 4 | CPME | DIBAL-H | 45 |

| 5 | DEM | DIBAL-H | 45 |

Data derived from systematic solvent screening studies for Grignard reactions. researchgate.net

The results from such systematic evaluations strongly support the use of 2-MeTHF as a recommended alternative solvent for the preparation of a wide range of Grignard reagents, including aryl magnesium halides like (2-isopropoxyphenyl)magnesium bromide. rsc.orgrsc.org Its derivation from renewable sources, combined with superior performance in many cases, aligns with the principles of green chemistry, making it a preferred choice for modern synthetic methodologies. nih.govresearchgate.net

Mechanistic Investigations of 2 Isopropoxyphenyl Magnesium Bromide Reactions

Role of the Bromide Counterion in Reaction Mechanisms

The halide counterion, in this case, bromide, is not merely a spectator ion. It plays a crucial role in the structure and reactivity of the Grignard reagent through the Schlenk equilibrium. This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium, and thus the concentration of the various organomagnesium species in solution, is influenced by the solvent and the nature of the R group and the halide. The bromide ion can participate in bridging interactions in dimeric or higher aggregate structures of the Grignard reagent. acs.org These different species can exhibit different reactivities, and it has been suggested that multiple pathways involving various forms of the Grignard reagent may occur in parallel. acs.org The bromide ligand can influence the Lewis acidity of the magnesium center and the kinetics of the addition reaction by affecting the stability of intermediates and transition states.

Electron Transfer Processes in Aryl Grignard Reactivity

While the polar nucleophilic addition is a common pathway, an alternative single electron transfer (SET) mechanism has been proposed, particularly for aryl Grignard reagents and certain substrates. wikipedia.org This mechanism is favored with substrates that have low reduction potentials, such as aromatic ketones like benzophenone (B1666685). acs.orgrsc.org The competition between the polar (nucleophilic) and radical (SET) pathways is dependent on the substrate. wikipedia.org

The SET mechanism is initiated by the transfer of a single electron from the Grignard reagent to the carbonyl compound. This generates a radical anion of the carbonyl compound (a ketyl radical) and a radical cation of the Grignard reagent, which quickly fragments. wikipedia.org

RMgX + C=O → [RMgX]⁺• + [C-O]⁻•

The formation of these radical intermediates can be inferred from the observation of side products resulting from radical coupling. wikipedia.org For instance, the reaction of chiral Grignard reagents with benzophenone has been shown to proceed with racemization, which is consistent with the formation of a transient, planar radical intermediate that loses its stereochemical information before C-C bond formation. rsc.org The collapse of the radical pair then leads to the final product. rsc.org The likelihood of a SET mechanism increases when the substrate is sterically hindered, which disfavors the direct nucleophilic attack pathway. acs.org

Influence of Ortho-Substituents on Reaction Mechanism (Steric and Electronic Effects)

The presence of an ortho-substituent, such as the isopropoxy group in (2-Isopropoxyphenyl)magnesium Bromide, can significantly influence the reaction mechanism through both steric and electronic effects.

Steric Effects: The bulky isopropoxy group at the ortho position can sterically hinder the approach of the Grignard reagent to the electrophilic center of another molecule. This steric hindrance can slow down the rate of reaction compared to an unsubstituted phenylmagnesium bromide. In reactions where a direct nucleophilic attack is required, a bulky ortho-substituent may disfavor the formation of the necessary transition state, potentially making alternative pathways, like the SET mechanism, more competitive. acs.org

Electronic Effects: The isopropoxy group is an electron-donating group through resonance (due to the lone pairs on the oxygen atom) and weakly electron-withdrawing through induction. The net effect is typically electron-donating. This has two potential consequences:

It can increase the electron density on the aryl ring and the carbanionic carbon, potentially increasing its nucleophilicity.

The oxygen atom of the isopropoxy group can act as an internal Lewis base, capable of coordinating to the magnesium center of the Grignard reagent itself or another Grignard molecule. This intramolecular coordination can affect the aggregation state of the Grignard reagent in solution and modify the Lewis acidity of the magnesium center, thereby influencing its reactivity and the reaction pathway.

The interplay of these steric and electronic factors determines the ultimate reactivity and mechanistic pathway for (2-Isopropoxyphenyl)magnesium Bromide. The steric bulk may disfavor a concerted, polar addition, while the electronic effects and potential for intramolecular coordination could modulate the nucleophilicity and structure of the reagent.

Below is a table summarizing the potential mechanistic pathways:

| Mechanistic Pathway | Key Features | Favored By | Influence of 2-Isopropoxy Group |

| Polar Nucleophilic Addition | Concerted or stepwise polar mechanism; often involves a cyclic transition state. | Aliphatic aldehydes/ketones, unhindered substrates. | Steric Hindrance: May disfavor this pathway. Electronic Donation: May increase nucleophilicity. Coordination: May alter reagent structure. |

| Single Electron Transfer (SET) | Stepwise radical mechanism; involves radical anion intermediates. | Aromatic ketones, sterically hindered substrates, low reduction potential substrates. | Steric Hindrance: May favor this pathway by impeding direct attack. |

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecules from simpler precursors. (2-Isopropoxyphenyl)magnesium Bromide is a key reagent in this context, participating in a range of reactions that forge new C-C linkages.

Homocoupling Reactions of Aryl Grignard Reagents

Homocoupling, the reaction of two identical molecules to form a symmetrical product, is a common side reaction in cross-coupling processes but can also be a desired transformation. In the context of Grignard reagents, homocoupling leads to the formation of symmetrical biaryl compounds. This reaction can be promoted by various transition metal catalysts, including nickel and iron. researchgate.net The mechanism can involve the oxidative dimerization of the Grignard reagent on the metal center. The extent of homocoupling versus cross-coupling can often be controlled by careful selection of the catalyst, ligands, and reaction conditions. For instance, in iron-catalyzed cross-coupling reactions, the formation of homocoupling products is a known side reaction that can be minimized by optimizing the reaction parameters.

An in-depth examination of the reactivity and synthetic applications of (2-Isopropoxyphenyl)magnesium Bromide, a significant Grignard reagent, is presented in this article. The focus is exclusively on its chemical transformations, including oxidative coupling, reactions with various carbonyl compounds, and its role in nucleophilic aromatic substitution reactions.

2 Reactivity Profiles and Synthetic Transformations Utilizing (2-Isopropoxyphenyl)magnesium Bromide

1 Oxidative Homocoupling Mechanisms

The oxidative homocoupling of Grignard reagents, including (2-Isopropoxyphenyl)magnesium Bromide, is a powerful method for forming symmetrical biaryl compounds. This transformation involves the coupling of two molecules of the Grignard reagent in the presence of an oxidant and often a transition-metal catalyst. The primary product from the homocoupling of (2-Isopropoxyphenyl)magnesium Bromide is 2,2'-diisopropoxybiphenyl.

The mechanism of this reaction can vary depending on the specific conditions, such as the catalyst and oxidant employed.

Transition-Metal Catalysis : Metals like copper and iron are commonly used to catalyze oxidative coupling reactions. nih.govnih.gov For instance, a plausible pathway for a copper-catalyzed reaction may involve the formation of a Cu(III) intermediate through transmetalation with the Grignard reagent. nih.gov This intermediate then undergoes reductive elimination to form the C-C bond of the biaryl product, regenerating the active copper catalyst. nih.gov Iron-catalyzed processes can proceed through a one-electron reduction of an Fe(III) precursor by the Grignard reagent to an Fe(II) species, followed by further steps that lead to the coupled product. nih.gov

Role of Oxidants : A sacrificial oxidant is required to facilitate the coupling process. Various oxidants can be used, including oxygen (O₂), di-tert-butyldiaziridinone, or even aryl halides in certain contexts. nih.govnih.gov The oxidant's role is to enable the catalytic cycle by reoxidizing the metal center or by directly participating in the electron transfer processes.

2 x (2-isopropoxyphenyl)MgBr + [Oxidant] --(Catalyst)--> 2,2'-diisopropoxybiphenyl + MgBr₂ + [Reduced Oxidant]

This reaction is a valuable tool for synthesizing symmetrical biaryl compounds, which are important structural motifs in various fields, including materials science and medicinal chemistry. nih.gov

3 Reactions with Carbonyl Compounds

(2-Isopropoxyphenyl)magnesium Bromide, as a typical Grignard reagent, acts as a potent carbon nucleophile, readily reacting with the electrophilic carbon of carbonyl groups. wikipedia.orglibretexts.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the creation of alcohols. pressbooks.pub

The reaction of (2-Isopropoxyphenyl)magnesium Bromide with aldehydes and ketones is a classic nucleophilic addition. organic-chemistry.orgchemguide.co.uk The nucleophilic aryl carbon of the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate stabilized by the MgBr⁺ cation. libretexts.orglibretexts.org Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pub

Reaction with Aldehydes : Addition to an aldehyde results in the formation of a secondary alcohol . chemguide.co.uklibretexts.org

Reaction with Ketones : Addition to a ketone yields a tertiary alcohol . chemguide.co.uklibretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack : The (2-isopropoxyphenyl) group adds to the carbonyl carbon.

Alkoxide Formation : A magnesium alkoxide intermediate is formed.

Protonation : Acidic workup provides a proton to the alkoxide, forming the alcohol.

| Carbonyl Substrate | Product | Alcohol Class |

|---|---|---|

| Acetaldehyde | 1-(2-Isopropoxyphenyl)propan-2-ol | Secondary |

| Benzaldehyde | (2-Isopropoxyphenyl)(phenyl)methanol | Secondary |

| Acetone | 2-(2-Isopropoxyphenyl)propan-2-ol | Tertiary |

| Cyclohexanone | 1-(2-Isopropoxyphenyl)cyclohexan-1-ol | Tertiary |

Unlike aldehydes and ketones, esters and other acid derivatives typically react with two equivalents of a Grignard reagent. masterorganicchemistry.comchemistrysteps.com This double addition leads to the formation of a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon are identical and originate from the Grignard reagent. jove.comlibretexts.orglibretexts.org

The mechanism involves two distinct stages:

Nucleophilic Acyl Substitution : The first equivalent of (2-Isopropoxyphenyl)magnesium Bromide adds to the ester carbonyl, forming a tetrahedral intermediate. jove.com This intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone intermediate. masterorganicchemistry.comudel.edu

Nucleophilic Addition : The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. masterorganicchemistry.comchemistrysteps.com Therefore, it rapidly reacts with a second equivalent of (2-Isopropoxyphenyl)magnesium Bromide in a standard nucleophilic addition, as described in the previous section.

Protonation : Acidic workup protonates the resulting magnesium alkoxide to give the final tertiary alcohol product. libretexts.org

Due to the higher reactivity of the intermediate ketone, it is generally not possible to isolate it, and the reaction proceeds to the tertiary alcohol. chemistrysteps.com

| Ester Substrate | Final Product | Intermediate Ketone |

|---|---|---|

| Methyl acetate | 1,1-Bis(2-isopropoxyphenyl)ethanol | (2-Isopropoxyphenyl)ethanone |

| Ethyl benzoate | (2-Isopropoxyphenyl)diphenylmethanol | (2-Isopropoxyphenyl)(phenyl)methanone |

Reactivity Profiles and Synthetic Transformations Utilizing 2 Isopropoxyphenyl Magnesium Bromide

4 Nucleophilic Aromatic Substitution (SNAr) Reactions

While Grignard reagents are more commonly known for their reactions with carbonyls, they can also participate in Nucleophilic Aromatic Substitution (SNAr) reactions under certain conditions. This typically requires an activated aromatic ring, often with a good leaving group and electron-withdrawing groups.

Directed ortho-metalation (DoM) is a strategy used to deprotonate a specific position on an aromatic ring ortho to a directing metalation group (DMG). While typically associated with organolithium bases, related principles can apply to Grignard reagents, particularly in the context of chelation-assisted reactivity. nih.gov

In the context of SNAr, the isopropoxy group of (2-Isopropoxyphenyl)magnesium Bromide does not directly participate in a DoM sequence leading to its formation. However, the magnesium center of the Grignard reagent can play a crucial role in SNAr displacement reactions on other aromatic substrates. It can coordinate to a leaving group and an ortho-activating group on the substrate, facilitating the nucleophilic attack of the (2-isopropoxyphenyl) anion. This pre-coordination lowers the activation energy for the substitution. researchgate.net

A notable application of Grignard reagents in SNAr is the displacement of alkoxy groups, such as methoxy (B1213986) (-OCH₃), from an aromatic ring. oup.com This reaction is particularly effective when the alkoxy group is positioned ortho to an activating group, like an ester or ketone. nih.govresearchgate.net

The mechanism is believed to proceed via an inner-sphere attack, facilitated by the formation of a stable magnesium chelate. nih.gov

Chelation : The magnesium atom of the (2-Isopropoxyphenyl)magnesium Bromide coordinates with both the oxygen of the ortho-alkoxy leaving group and the oxygen of the activating carbonyl group on the substrate.

Nucleophilic Attack : This chelation holds the nucleophilic (2-isopropoxyphenyl) group in close proximity and activates the aromatic ring for attack at the carbon bearing the alkoxy group.

Elimination : The attack leads to the formation of a Meisenheimer-like intermediate, which then collapses by eliminating the magnesium alkoxide, resulting in the net substitution of the alkoxy group. oup.com

This chelation-controlled mechanism explains why Grignard reagents can be uniquely effective in displacing otherwise poor leaving groups like alkoxides, a reaction that often fails with other organometallics like organolithiums. nih.gov For example, (2-Isopropoxyphenyl)magnesium Bromide can react with a substrate like methyl 2-methoxybenzoate (B1232891) to displace the methoxy group and form methyl 2-(2-isopropoxyphenyl)benzoate.

Reactions with Other Electrophiles (e.g., Aryl Arenesulfonates)

(2-Isopropoxyphenyl)magnesium bromide can participate in cross-coupling reactions with electrophiles such as aryl arenesulfonates. These reactions, typically catalyzed by transition metals like palladium or nickel, result in the formation of biaryl compounds. The ortho-isopropoxy group can influence the efficiency and selectivity of these coupling processes.

The general mechanism for such cross-coupling reactions involves the oxidative addition of the aryl arenesulfonate to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the biaryl product and regenerate the catalyst. The steric bulk of the ortho-isopropoxy group may impact the rate of transmetalation and reductive elimination.

| Electrophile | Catalyst | Product | Yield (%) |

| Phenyl tosylate | Pd(PPh₃)₄ | 2-Isopropoxybiphenyl | Varies |

| 4-Methylphenyl tosylate | NiCl₂(dppe) | 2-Isopropoxy-4'-methylbiphenyl | Varies |

| 4-Methoxyphenyl nosylate | Pd(OAc)₂/SPhos | 2-Isopropoxy-4'-methoxybiphenyl | Varies |

Note: Yields are representative and can vary significantly based on specific reaction conditions such as solvent, temperature, and reaction time.

Regioselectivity and Stereoselectivity in Reactions Involving (2-Isopropoxyphenyl)magnesium Bromide

The synthetic utility of (2-isopropoxyphenyl)magnesium bromide is significantly enhanced by the high degree of control over regioselectivity and stereoselectivity achievable in its reactions. This control is primarily attributed to the directing effect of the ortho-isopropoxy group.

Chelation-Controlled Additions to Carbonyls and Other Substrates

The oxygen atom of the isopropoxy group in (2-isopropoxyphenyl)magnesium bromide can coordinate to the magnesium center of the Grignard reagent, forming a chelate structure. When this reagent reacts with carbonyl compounds (aldehydes, ketones, esters), this chelation plays a crucial role in pre-organizing the transition state, leading to highly predictable stereochemical outcomes. researchgate.net

In reactions with prochiral ketones and aldehydes, the Grignard reagent adds to the carbonyl carbon from a specific face, dictated by the chelation. The substrate's carbonyl oxygen coordinates with the magnesium atom of the Grignard reagent, which is already internally coordinated by its own isopropoxy group. This rigid, cyclic transition state favors the approach of the Grignard's aryl group from the less sterically hindered face of the carbonyl, resulting in a high degree of facial selectivity. nih.gov

For example, the addition of (2-isopropoxyphenyl)magnesium bromide to 2-methylcyclohexanone (B44802) would be expected to favor the formation of one diastereomer over the other due to this chelation control. The magnesium atom can coordinate with both the carbonyl oxygen and the ortho-alkoxy group, creating a more rigid transition state that directs the nucleophilic attack. nih.gov

Factors Governing Regiochemical Outcomes

The regioselectivity of reactions involving (2-isopropoxyphenyl)magnesium bromide is also heavily influenced by the ortho-isopropoxy group. In reactions with substrates possessing multiple electrophilic sites, the Grignard reagent often exhibits a high degree of selectivity for one site over another.

This selectivity is governed by a combination of steric and electronic factors, with chelation often playing a dominant role. For instance, in a molecule containing both a ketone and an ester, the reaction can be directed towards the ketone due to the formation of a more stable chelation complex in the transition state. nih.govnih.gov The Lewis acidity of the magnesium center, enhanced by the intramolecular coordination, can also activate one electrophilic center preferentially.

Factors that influence the regiochemical outcome include:

The nature of the electrophile: The relative reactivity of different functional groups within the substrate.

Reaction conditions: Temperature and solvent can affect the strength of chelation and the position of the Schlenk equilibrium. Ethereal solvents like THF are known to be crucial for solvating the magnesium center. nih.gov

Presence of additives: Lewis acids or other additives can alter the coordination environment of the Grignard reagent and influence which electrophilic site is attacked.

Diastereoselectivity in Chiral Substrate Reactions

When (2-isopropoxyphenyl)magnesium bromide reacts with chiral substrates, the inherent facial bias of the Grignard reagent due to its ortho-alkoxy group can either match or mismatch the facial bias of the chiral substrate. This interaction leads to what is known as double stereodifferentiation.

In a "matched" pair, the intrinsic preferences of both the Grignard reagent and the chiral substrate for attack from the same face reinforce each other, leading to very high diastereoselectivity. In a "mismatched" pair, these preferences oppose each other, resulting in lower diastereoselectivity or even a reversal of the stereochemical outcome compared to a non-chelating Grignard reagent. nih.gov

The outcome of these reactions is highly dependent on the specific structure of the chiral substrate and the reaction conditions. For example, in the addition to a chiral α-alkoxy ketone, the stereochemical outcome will depend on whether the reaction proceeds through a chelation-controlled (Cram's cyclic model) or a non-chelation-controlled (Felkin-Anh model) transition state. The presence of the chelating isopropoxy group on the Grignard reagent strongly favors the chelation-controlled pathway, often leading to a predictable major diastereomer. researchgate.net

| Chiral Substrate | Predicted Major Diastereomer (based on chelation control) | Expected Diastereomeric Ratio (d.r.) |

| (R)-2-Benzyloxypropanal | (1S,2R)-1-(2-Isopropoxyphenyl)-2-(benzyloxy)propan-1-ol | High |

| (S)-3-Hydroxybutanone | (2R,3S)-3-(2-Isopropoxyphenyl)-3-hydroxybutan-2-one | High |

| Chiral N-sulfinyl imine | Diastereomerically enriched homoallylic amine | High, solvent dependent nih.gov |

Note: The predicted outcomes and diastereomeric ratios are based on established models of stereochemical control and may vary based on experimental conditions.

The Critical Role of Chelation in 2 Isopropoxyphenyl Magnesium Bromide Reactivity

Intramolecular Chelation by the Ortho-Isopropoxy Group

The defining structural feature of (2-isopropoxyphenyl)magnesium bromide is the intramolecular coordination between the oxygen atom of the ortho-isopropoxy group and the magnesium center. This interaction, a form of chelation, results in the formation of a stable, five-membered ring. This conformation is significantly more favored than an unchelated, linear arrangement.

The oxygen atom, acting as a Lewis base, donates a lone pair of electrons to the Lewis acidic magnesium atom of the Grignard reagent. This internal coordination effectively sequesters the magnesium center, influencing its electronic environment and steric accessibility. This chelation is a powerful directing effect, holding the Grignard reagent in a specific conformation that has significant consequences for its subsequent reactions with electrophiles. The stability of this chelated structure is a key factor in the unique reactivity of ortho-alkoxy substituted aryl Grignard reagents compared to their meta- or para-substituted counterparts, which lack the capacity for such intramolecular coordination.

Chelation-Assisted Activation and Reaction Pathways

The intramolecular chelation in (2-isopropoxyphenyl)magnesium bromide is not merely a passive structural feature; it actively participates in and directs the course of its chemical reactions. This "chelation-assistance" plays a crucial role in activating the Grignard reagent and defining its preferred reaction pathways.

One of the most significant consequences of this chelation is its role in directed ortho metalation (DoM) . The pre-coordination of the magnesium to the isopropoxy group effectively increases the acidity of the aromatic protons ortho to the directing group. While the Grignard reagent is already formed at the 1-position, this principle of ortho-directing influence is a fundamental concept in the chemistry of aryls bearing such substituents.

In reactions with electrophiles, the chelated structure serves to deliver the reacting partner to the magnesium center in a highly organized manner. This can lead to reaction pathways that might otherwise be disfavored. For instance, in reactions with carbonyl compounds, the substrate can first coordinate to the already chelated magnesium atom, forming a well-defined transition state. This pre-organization facilitates the nucleophilic attack of the aryl group onto the electrophilic carbon of the carbonyl.

Computational studies on related ortho-alkoxy aryl Grignard reagents have elucidated the mechanism of such chelation-controlled reactions. The formation of a strong magnesium chelate with both the reacting alkoxy group and a carbonyl group of the substrate has been shown to dictate the observed reactivity and selectivity. This often proceeds through an inner-sphere attack of the nucleophilic aryl group from the magnesium to the reacting carbon via a metallaoxetane-like transition state.

Impact of Chelation on Reaction Rates and Selectivity

The intramolecular chelation within (2-isopropoxyphenyl)magnesium bromide exerts a profound influence on both the speed and the outcome of its reactions. By locking the molecule into a more rigid conformation, the chelation effect can lead to significant rate enhancements and high levels of selectivity.

Reaction Rates: The pre-coordination of the isopropoxy group to the magnesium center can accelerate reactions by lowering the activation energy of the transition state. This is due to a "complex-induced proximity effect" (CIPE), where the chelation helps to organize the reactants in an orientation that is favorable for reaction. This entropic advantage can lead to significantly faster reaction rates compared to analogous unchelated Grignard reagents.

Selectivity: The steric and electronic constraints imposed by the five-membered chelate ring are instrumental in controlling the regioselectivity and stereoselectivity of reactions. The bulky isopropoxy group, held in proximity to the reactive center, can effectively block certain trajectories of approach for an incoming electrophile, thereby directing it to a specific position.

For example, in cross-coupling reactions, the chelation can influence which palladium catalyst intermediate is formed and how it undergoes reductive elimination, ultimately controlling the regiochemical outcome. The table below illustrates the typical high yields achieved in cross-coupling reactions, which are indicative of the high selectivity afforded by the chelation.

Representative Yields in Chelation-Controlled Cross-Coupling Reactions

| Electrophile | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| Aryl Bromide | (2-Isopropoxyphenyl)magnesium Bromide | Pd(OAc)2 / SPhos | >90 |

| Alkenyl Bromide | (2-Isopropoxyphenyl)magnesium Bromide | PdCl2(dppf) | 85-95 |

| Acyl Chloride | (2-Isopropoxyphenyl)magnesium Bromide | None (Direct Reaction) | ~80 |

Theoretical Models for Chelation Control in Grignard Chemistry

The influence of chelation on the reactivity of Grignard reagents has been the subject of extensive theoretical and computational investigation. These models provide a deeper understanding of the underlying principles governing chelation control and allow for the prediction of reaction outcomes.

Density Functional Theory (DFT) Calculations: DFT has emerged as a powerful tool for modeling the structures and reaction pathways of chelated Grignard reagents. These calculations can accurately predict the geometry of the chelated species, including bond lengths and angles, and can map the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation barriers, providing a quantitative measure of the effect of chelation on reaction rates.

For systems analogous to (2-isopropoxyphenyl)magnesium bromide, DFT studies have confirmed that the chelated structure is significantly lower in energy than any non-chelated conformer. Furthermore, these models have been used to elucidate the mechanism of chelation-assisted reactions, such as the displacement of alkoxy groups in reactions with aromatic esters. The calculations show that the formation of a strong magnesium chelate involving the ortho-alkoxy group and the carbonyl group of the ester is the key factor that dictates the reaction's high reactivity and selectivity.

Frontier Molecular Orbital (FMO) Theory: FMO theory can also be applied to understand the reactivity of chelated Grignard reagents. The chelation affects the energy and shape of the highest occupied molecular orbital (HOMO), which is localized on the carbon-magnesium bond. By altering the HOMO, the chelation influences the nucleophilicity of the Grignard reagent and its interaction with the lowest unoccupied molecular orbital (LUMO) of the electrophile. These models help to rationalize the observed selectivity in reactions with various electrophiles.

The combination of these theoretical models provides a robust framework for understanding and predicting the behavior of (2-isopropoxyphenyl)magnesium bromide, solidifying the concept that intramolecular chelation is a critical design element for controlling reactivity in modern organic synthesis.

Q & A

Q. What are the established synthesis routes for magnesium bromide, and how can purity be optimized for laboratory use?

Magnesium bromide (MgBr₂) is typically synthesized via direct reaction of magnesium metal with bromine (Mg + Br₂ → MgBr₂) or via acid-base reactions (e.g., MgO + 2HBr → MgBr₂ + H₂O). To ensure purity:

Q. What safety protocols are critical when handling magnesium bromide and aryl bromide derivatives in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of bromine vapors (H335).

- Spill Management: Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- First Aid: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. How can the Lewis structure and ionic character of magnesium bromide be experimentally validated?

- Lewis Structure Analysis: Use X-ray crystallography to confirm the ionic lattice structure (Mg²⁺ surrounded by Br⁻ ions).

- Electron Localization Function (ELF) Studies: Computational modeling (e.g., DFT) can map electron distribution to validate ionic bonding .

- Conductivity Tests: Measure aqueous solution conductivity to confirm complete dissociation into Mg²⁺ and Br⁻ ions .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing propan-2-yloxybenzene bromide derivatives, and how are data contradictions resolved?

- NMR: Use -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methine protons (δ 4.5–5.0 ppm) in propan-2-yloxybenzene. -NMR confirms bromine’s electron-withdrawing effects on adjacent carbons .

- IR Spectroscopy: Detect C-Br stretching vibrations (~550–600 cm⁻¹) and ether C-O-C asymmetric stretches (~1250 cm⁻¹) .

- Resolution of Contradictions: Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. For example, unexpected peaks may arise from residual solvents or oxidation byproducts; repeat under inert atmosphere (N₂/Ar) .

Q. How can magnesium bromide’s catalytic efficiency in triglyceride analysis be quantitatively assessed, and what experimental controls are necessary?

- Catalytic Activity Assay: Monitor reaction kinetics (e.g., esterification of triglycerides) via gas chromatography (GC) or HPLC. Compare turnover frequency (TOF) with/without MgBr₂.

- Controls:

- Use anhydrous MgBr₂ to exclude water-mediated side reactions.

- Include blank runs (no catalyst) and reference catalysts (e.g., H₂SO₄) for benchmarking .

- Characterize post-reaction catalyst via XRD to check for structural degradation .

Q. What strategies mitigate data variability in molarity calculations for magnesium bromide solutions, particularly in volumetric analysis?

- Standardization: Calibrate volumetric glassware (e.g., burettes, pipettes) at 20°C to account for thermal expansion.

- Gravimetric Verification: Prepare solutions by mass (e.g., 10.1 g MgBr₂ in 1 L H₂O = 0.219 M) rather than volume to minimize errors from hygroscopicity .

- Statistical Analysis: Perform triplicate measurements and apply Student’s t-test to identify outliers. Relative standard deviation (RSD) should be <2% for precision .

Methodological Considerations

Q. How should researchers design experiments to study the reactivity of propan-2-yloxybenzene bromide under varying electrophilic conditions?

- Reaction Optimization: Screen solvents (e.g., THF vs. DCM), temperatures (0°C to reflux), and catalysts (e.g., Lewis acids).

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., bromonium ions).

- Quantum Mechanical Modeling: Apply DFT calculations to predict regioselectivity in electrophilic aromatic substitution .

Q. What are the best practices for documenting and reproducing synthetic procedures involving magnesium bromide in multi-step reactions?

- Detailed Logs: Record exact masses (±0.1 mg), solvent purities (e.g., HPLC-grade), and reaction times.

- Inert Atmosphere: Use Schlenk lines for air-sensitive steps (e.g., Grignard reagent formation) .

- Reproducibility Checks: Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials and adhere to ICMJE guidelines for chemical reporting .

Data Analysis and Contradiction Management

Q. How can conflicting results in the catalytic activity of magnesium bromide be systematically investigated?

- Controlled Variable Testing: Isolate factors such as moisture content, particle size (via SEM), and catalyst aging.

- Surface Analysis: Use XPS to detect surface oxidation (e.g., MgO formation) that may reduce catalytic sites .

- Collaborative Validation: Share samples with independent labs for blind testing to rule out operator bias .

Q. What computational tools are recommended for modeling the interaction between magnesium bromide and aromatic ethers in solution?

- Molecular Dynamics (MD): Simulate solvation shells using force fields (e.g., OPLS-AA) to study ion-pairing effects.

- Docking Studies: Predict binding affinities in host-guest systems (e.g., crown ethers) with AutoDock Vina .

- Thermodynamic Profiling: Calculate Gibbs free energy changes (ΔG) for bromide displacement reactions using Gaussian software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.